(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine
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Overview
Description
(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-isopropylaniline with 1-bromo-2-propanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, azide, or cyano groups.
Scientific Research Applications
(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-propan-2-ylbenzene
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine is unique due to its specific structural features, such as the presence of an isopropyl group on both the phenyl ring and the ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)13-6-8-14(9-7-13)12(5)15-11(3)4/h6-12,15H,1-5H3 |
InChI Key |
JQOGRTFMAXVKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(C)C |
Origin of Product |
United States |
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